molecular formula C16H12BrFN2O2S B2384799 5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 896606-75-0

5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2384799
CAS No.: 896606-75-0
M. Wt: 395.25
InChI Key: HMROCEYCSCTUOX-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorophenyl isothiocyanate with 2-bromoacetophenone in the presence of a base such as potassium carbonate.

    Coupling with Furan Ring: The thiazole intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Final Amidation: The final step involves the amidation of the carboxylic acid group with an appropriate amine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This compound may also interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups often show enhanced biological activity due to the electron-withdrawing nature of fluorine.

    Furan derivatives: Furan-containing compounds are known for their diverse biological activities.

Uniqueness

5-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of its structural features, which confer a broad spectrum of biological activities. The presence of the bromine atom, fluorophenyl group, and thiazole ring makes it a versatile compound for various applications in medicinal chemistry.

Properties

IUPAC Name

5-bromo-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2S/c17-14-6-5-13(22-14)15(21)19-8-7-12-9-23-16(20-12)10-1-3-11(18)4-2-10/h1-6,9H,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMROCEYCSCTUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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